1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene
Description
Properties
Molecular Formula |
C10H10ClF2IO |
|---|---|
Molecular Weight |
346.54 g/mol |
IUPAC Name |
2-(3-chloropropyl)-4-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-6-8(15-10(12)13)3-4-9(7)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
BPMXDQDDSOEUAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)CCCCl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. One common method involves the halogenation of a precursor benzene compound, followed by the introduction of the chloropropyl and difluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chloropropyl and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The molecular targets and pathways involved can vary widely, making this compound a versatile tool in research and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous halogenated benzene derivatives based on substituent patterns, physicochemical properties, and applications.
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C10H10ClF2IO.
Key Differences and Implications
Substituent Effects: The difluoromethoxy group in the target compound enhances electron-withdrawing effects compared to methoxy or ethoxy groups in analogues like 1-Chloro-2-ethoxy-5-fluoro-3-iodobenzene . This increases stability against nucleophilic attack but may reduce solubility in polar solvents.
Reactivity :
- The iodine atom at position 2 facilitates coupling reactions (e.g., Suzuki-Miyaura), similar to other iodobenzenes . However, steric hindrance from the chloropropyl group may slow reactivity compared to less substituted analogues.
Biological Activity: Compounds like 5-(3-Chloropropyl)-5H-dibenz[b]azepine (Opipramol) demonstrate that chloropropyl-substituted aromatics can exhibit psychotropic effects .
Synthetic Challenges :
- The synthesis of the target compound likely requires precise control over regioselectivity, as seen in the multi-step protocols for analogous compounds (e.g., use of Na(OAc)3BH for reductive amination in Scheme 6 of ) .
Biological Activity
1-(3-Chloropropyl)-5-(difluoromethoxy)-2-iodobenzene is an organic compound characterized by its unique structure, which includes a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of 346.54 g/mol. Its structural features contribute to its reactivity and interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClF₂I |
| Molecular Weight | 346.54 g/mol |
| Functional Groups | Chloropropyl, Difluoromethoxy, Iodine |
| Solubility | Varies with solvent |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the chloropropyl and difluoromethoxy groups may enhance its binding affinity and specificity, making it a candidate for further pharmacological studies. The compound's mechanism of action can involve modulation of enzyme activity or receptor signaling pathways, leading to therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties . Studies have explored its effectiveness against several bacterial strains, suggesting that it could serve as a lead compound in the development of new antimicrobial agents.
Anticancer Potential
Additionally, investigations into the anticancer properties of this compound have shown promise. Preliminary results indicate that it may inhibit cancer cell proliferation through specific pathways related to apoptosis and cell cycle regulation.
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at certain concentrations:
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
Research Applications
The unique structural characteristics of this compound make it valuable in various research applications:
- Pharmaceutical Development : As a building block for synthesizing bioactive molecules.
- Medicinal Chemistry : Investigating its interactions with biological targets for potential therapeutic uses.
- Material Science : Exploring its properties for developing specialty chemicals.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-chloropropyl)-5-(difluoromethoxy)-2-iodobenzene?
The compound can be synthesized via multi-step procedures. A typical approach involves:
- Step 1 : Introducing the chloropropyl group using ACE-Cl (1-chloroethyl chloroformate) in the presence of K₂CO₃ in dichloroethane (DCE) under reflux .
- Step 2 : Functionalizing the benzene ring with difluoromethoxy groups using fluorination agents (e.g., DAST) or nucleophilic substitution.
- Step 3 : Iodination at the ortho position via directed ortho-metalation (DoM) or electrophilic iodination . Characterization is typically performed using ¹H/¹³C NMR , HPLC for purity, and mass spectrometry to confirm molecular weight .
Q. How can researchers verify the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., iodobenzene resonances at ~90 ppm in ¹³C NMR) .
- Elemental Analysis : Validates stoichiometry of C, H, N, and halogens.
- Chromatography : HPLC or GC-MS to assess purity (>95% is standard for research-grade material) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store under inert atmosphere (argon or nitrogen) at -20°C to prevent degradation of the iodobenzene moiety and difluoromethoxy group.
- Avoid exposure to light and moisture, as the compound may hydrolyze or undergo radical-mediated decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives from this compound?
- Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(dppf)₂, Pd(PPh₃)₄) for cross-coupling reactions involving the iodine substituent .
- Solvent Effects : Polar aprotic solvents like DMF or DCE improve solubility of intermediates, while additives like HMPA enhance reaction rates in halogenation steps .
- Temperature Control : Reflux conditions (70–105°C) are often optimal for Suzuki-Miyaura couplings .
Q. How should researchers address contradictions in spectroscopic data for intermediates?
- Isotopic Labeling : Use deuterated analogs to resolve overlapping NMR signals.
- X-ray Crystallography : Definitive structural confirmation for ambiguous intermediates (e.g., distinguishing regioisomers) .
- DFT Calculations : Compare experimental and computed NMR shifts to validate assignments .
Q. What computational strategies are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Molecular Modeling : Use software like MOE or Gaussian to calculate frontier molecular orbitals (FMOs) and predict sites for nucleophilic/electrophilic attack .
- Docking Studies : Investigate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
Q. How can researchers design analogs to study structure-activity relationships (SAR) for biological applications?
- Scaffold Modification : Replace the iodobenzene with bromo/chloro groups to assess halogen effects on binding affinity .
- Functional Group Variation : Substitute the difluoromethoxy group with trifluoromethoxy or methoxy groups to evaluate electronic contributions .
- Biological Assays : Test analogs in vitro (e.g., enzyme inhibition assays) and correlate with computed descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
